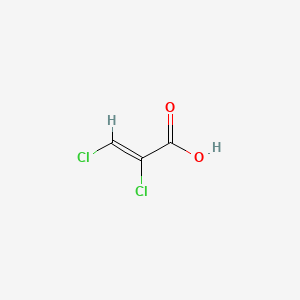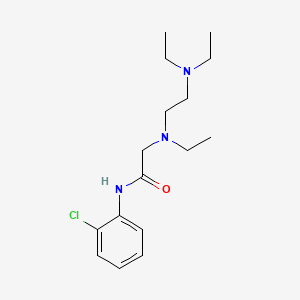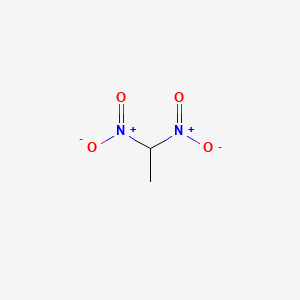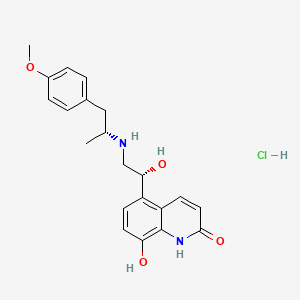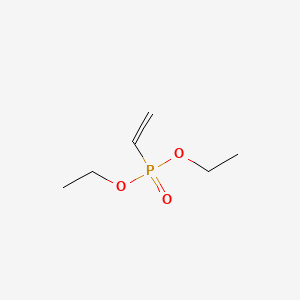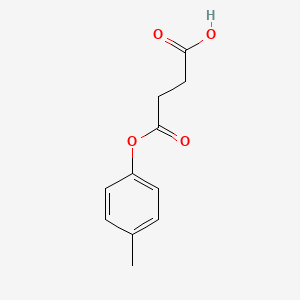
2H-色烯-3-羧酸乙酯
描述
Ethyl 2H-chromene-3-carboxylate, also known as ethyl coumarin-3-carboxylate or ethyl 2-oxo-2H-chromene-3-carboxylate, is a derivative of coumarin . It is used in the production of biologically active compounds .
Synthesis Analysis
Ethyl 2H-chromene-3-carboxylate can be synthesized by various methods. One such method involves the Knoevenagel condensation reaction . Another method involves the reaction of ethyl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate with methionine methyl ester hydrochloride .Molecular Structure Analysis
The molecular formula of ethyl 2H-chromene-3-carboxylate is C12H12O3 . It has an average mass of 204.222 Da and a monoisotopic mass of 204.078644 Da .Chemical Reactions Analysis
Ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions. For instance, it can react with hydrazine hydrate to produce salicylaldehyde azine and malono-hydrazide .科学研究应用
抗菌活性
2-氧代-2H-色烯-3-羧酸乙酯已被用于制备过渡金属离子配合物,该配合物表现出显着的抗菌活性,特别是对从伤口感染中分离出的细菌。这些研究证明了这些金属配合物(特别是含有镧的配合物)在对抗病原菌方面的潜力 (Hassan,2014)。
2H-色烯衍生物的合成
该化合物作为合成各种 2H-色烯衍生物的关键中间体。这些过程通常涉及缩合反应,并为在药物化学和材料科学中具有潜在应用的新化学实体的创造开辟了途径 (Sairam 等人,2015)。
癌症治疗和耐药性
2H-色烯-3-羧酸乙酯的改性版本已显示出克服癌细胞中耐药性的潜力。正在探索这些化合物的功效,以提高现有癌症治疗的有效性 (Das 等人,2009)。
光致发光研究
香豆素-3-羧酸乙酯的衍生物,包括 2H-色烯-3-羧酸乙酯,已被合成并研究了它们的紫外-可见光谱和光致发光特性。这些研究有助于理解这些化合物的な光学性质,这些性质可能在材料科学和光子技术中得到应用 (Song 等人,2014)。
防腐蚀性能
与 2H-色烯-3-羧酸乙酯相关的聚氟-4-羟基-2-氧代-2H-色烯-3-羧酸乙酯已显示出显着的防腐蚀性能。这些化合物在低浓度下有效抑制盐酸对低碳钢的腐蚀,突出了它们在工业应用中的潜力 (Shcherbakov 等人,2014)。
抗菌和抗生物膜活性
由 2H-色烯-3-羧酸乙酯合成的新型酰胺功能化 2H-色烯衍生物对各种细菌和真菌菌株显示出显着的抗菌活性。其中一些衍生物还表现出抗生物膜活性,这对于对抗耐药感染至关重要 (Reddy 等人,2015)。
安全和危害
未来方向
作用机制
Target of Action
Ethyl 2H-chromene-3-carboxylate is a compound that has been studied for its potential biological and pharmaceutical properties . .
Mode of Action
It is known to react with hydrazine hydrate, leading to the formation of different products . The interaction of ethyl 2H-chromene-3-carboxylate with its targets and the resulting changes are subject to ongoing research.
Biochemical Pathways
Ethyl 2H-chromene-3-carboxylate is involved in various biochemical pathways. It is known to play a role in the actions of plant growth hormones and growth regulators, the control of respiration, photosynthesis, as well as defense against infection . It also has important effects in plant biochemistry and physiology, acting as antioxidants, enzyme inhibitors, and precursors of toxic substances .
Result of Action
It is known that coumarins, the family of compounds to which ethyl 2H-chromene-3-carboxylate belongs, have a wide range of biological activities . .
生化分析
Biochemical Properties
Ethyl 2H-chromene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been reported to act as an enzyme inhibitor, affecting enzymes involved in metabolic pathways . The compound’s interactions with biomolecules are primarily through its coumarin ring, which can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes. These interactions can lead to the inhibition or modulation of enzyme activity, impacting various biochemical processes.
Cellular Effects
Ethyl 2H-chromene-3-carboxylate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in oxidative stress response, leading to changes in cellular antioxidant levels . Additionally, it can impact cell signaling pathways by inhibiting specific kinases or phosphatases, thereby affecting downstream signaling events. These effects can result in altered cell proliferation, apoptosis, and other cellular functions.
Molecular Mechanism
The molecular mechanism of action of ethyl 2H-chromene-3-carboxylate involves its interactions with biomolecules at the molecular level. The compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. This binding is often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces . Additionally, ethyl 2H-chromene-3-carboxylate can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2H-chromene-3-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that ethyl 2H-chromene-3-carboxylate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and metabolic activity.
Dosage Effects in Animal Models
The effects of ethyl 2H-chromene-3-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and enzyme inhibition . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels. These findings highlight the importance of dose optimization in therapeutic applications of ethyl 2H-chromene-3-carboxylate.
Metabolic Pathways
Ethyl 2H-chromene-3-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other metabolic pathways . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism. The compound’s role in metabolic pathways underscores its potential impact on cellular and organismal physiology.
Transport and Distribution
Within cells and tissues, ethyl 2H-chromene-3-carboxylate is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments. These interactions can influence the compound’s localization and accumulation, affecting its biological activity and efficacy.
Subcellular Localization
The subcellular localization of ethyl 2H-chromene-3-carboxylate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, it may accumulate in the nucleus, affecting gene expression and transcriptional regulation. Understanding the subcellular localization of ethyl 2H-chromene-3-carboxylate provides insights into its mechanisms of action and potential therapeutic applications.
属性
IUPAC Name |
ethyl 2H-chromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-14-12(13)10-7-9-5-3-4-6-11(9)15-8-10/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAANEDBEKZZBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC=CC=C2OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40297891 | |
| Record name | ethyl 2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57543-58-5 | |
| Record name | 57543-58-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 2H-chromene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40297891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




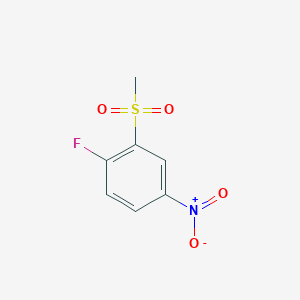
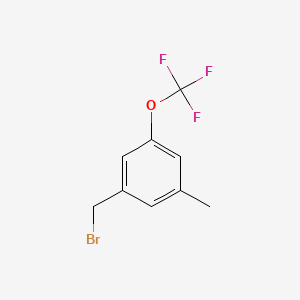
![4-{[1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]oxy}benzaldehyde](/img/structure/B1361774.png)

